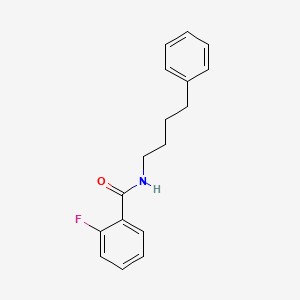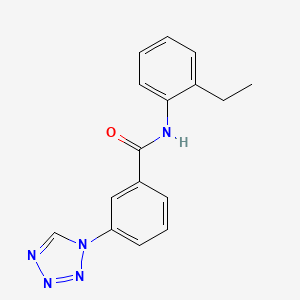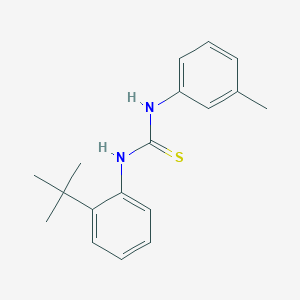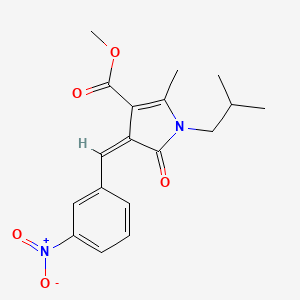![molecular formula C19H22N2O4 B4720488 N-[3-(acetylamino)phenyl]-2-(2-methoxyphenoxy)butanamide](/img/structure/B4720488.png)
N-[3-(acetylamino)phenyl]-2-(2-methoxyphenoxy)butanamide
Vue d'ensemble
Description
N-[3-(acetylamino)phenyl]-2-(2-methoxyphenoxy)butanamide, also known as AMG 837, is a compound that has been synthesized for scientific research purposes. This compound has gained attention due to its potential therapeutic applications in the treatment of type 2 diabetes.
Applications De Recherche Scientifique
N-[3-(acetylamino)phenyl]-2-(2-methoxyphenoxy)butanamide 837 has been extensively studied for its potential therapeutic applications in the treatment of type 2 diabetes. It has been shown to activate the G protein-coupled receptor GPR40, which is involved in the regulation of insulin secretion. This activation leads to an increase in insulin secretion from pancreatic beta cells, which can help to lower blood glucose levels in individuals with type 2 diabetes.
Mécanisme D'action
The mechanism of action of N-[3-(acetylamino)phenyl]-2-(2-methoxyphenoxy)butanamide 837 involves the activation of GPR40, which is expressed in pancreatic beta cells. When N-[3-(acetylamino)phenyl]-2-(2-methoxyphenoxy)butanamide 837 binds to GPR40, it triggers a signaling cascade that leads to the release of insulin from beta cells. This insulin release is glucose-dependent, meaning that it only occurs when blood glucose levels are high.
Biochemical and Physiological Effects:
N-[3-(acetylamino)phenyl]-2-(2-methoxyphenoxy)butanamide 837 has been shown to have a number of biochemical and physiological effects in preclinical studies. It has been shown to increase insulin secretion in a glucose-dependent manner, which can help to lower blood glucose levels in individuals with type 2 diabetes. Additionally, N-[3-(acetylamino)phenyl]-2-(2-methoxyphenoxy)butanamide 837 has been shown to improve glucose tolerance and reduce insulin resistance in animal models of diabetes.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of using N-[3-(acetylamino)phenyl]-2-(2-methoxyphenoxy)butanamide 837 in lab experiments is that it is a highly specific agonist for GPR40, meaning that it only activates this receptor and not others. This specificity can help to ensure that any observed effects are due to GPR40 activation and not off-target effects. However, one limitation of using N-[3-(acetylamino)phenyl]-2-(2-methoxyphenoxy)butanamide 837 in lab experiments is that it is a synthetic compound and may not accurately reflect the effects of natural ligands for GPR40.
Orientations Futures
There are several future directions for research on N-[3-(acetylamino)phenyl]-2-(2-methoxyphenoxy)butanamide 837. One area of interest is in the development of more potent and selective agonists for GPR40. Additionally, there is interest in studying the long-term effects of GPR40 activation on pancreatic beta cells and insulin secretion. Finally, there is potential for the use of GPR40 agonists in combination with other therapies for the treatment of type 2 diabetes.
Propriétés
IUPAC Name |
N-(3-acetamidophenyl)-2-(2-methoxyphenoxy)butanamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H22N2O4/c1-4-16(25-18-11-6-5-10-17(18)24-3)19(23)21-15-9-7-8-14(12-15)20-13(2)22/h5-12,16H,4H2,1-3H3,(H,20,22)(H,21,23) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BZXVHHQABKZJQV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C(=O)NC1=CC=CC(=C1)NC(=O)C)OC2=CC=CC=C2OC | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H22N2O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
342.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![N-(4-chlorobenzyl)-2-({5-[4-(cyclopentyloxy)phenyl]-4-ethyl-4H-1,2,4-triazol-3-yl}thio)acetamide](/img/structure/B4720406.png)


![2-{[(4-bromo-3-methylphenyl)amino]methylene}cyclohexanone](/img/structure/B4720413.png)
![N-(2-(1,3-benzodioxol-5-yl)-1-{[(2-hydroxyethyl)amino]carbonyl}vinyl)-4-isobutoxybenzamide](/img/structure/B4720426.png)
![phenyl 2-{[4-(benzylsulfonyl)benzyl]oxy}benzoate](/img/structure/B4720429.png)
![5-bromo-N-[1-{[(2-hydroxyethyl)amino]carbonyl}-2-(3-nitrophenyl)vinyl]-2-furamide](/img/structure/B4720435.png)
![N-(2-methoxy-5-methylphenyl)-2-[(4-nitrophenyl)sulfonyl]hydrazinecarbothioamide](/img/structure/B4720445.png)


![N-(4-{[2-(2-methoxybenzoyl)hydrazino]carbonyl}phenyl)benzamide](/img/structure/B4720483.png)
![N-2,1,3-benzoxadiazol-4-yl-2-[4-(3,4-dichlorophenyl)-1-piperazinyl]acetamide](/img/structure/B4720500.png)
![4-methyl-N-[4-(1-piperidinyl)benzyl]benzenesulfonamide](/img/structure/B4720501.png)
![5-(4-bromophenyl)-3-(3-phenylpropyl)thieno[2,3-d]pyrimidin-4(3H)-one](/img/structure/B4720510.png)